![molecular formula C16H17Cl3N2O4 B1472178 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide CAS No. 1443664-77-4](/img/structure/B1472178.png)
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide
Overview
Scientific Research Applications
Green Synthesis of Analgesic and Antipyretic Compounds
A study by Reddy, Ramana Reddy, and Dubey (2014) explored environmentally friendly syntheses of analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl) (Reddy, Ramana Reddy, & Dubey, 2014).
Assessment of Genotoxicity in Sickle Cell Disease Treatment
Dos Santos et al. (2011) evaluated compounds including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives as potential non-genotoxic in vivo drugs for treating sickle cell disease (SCD) symptoms, offering a safer alternative to hydroxyurea (Dos Santos et al., 2011).
Inhibitors of Endo-beta-glucuronidase Heparanase
Courtney et al. (2004) described a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as potent inhibitors of heparanase, exhibiting anti-angiogenic effects and potential as therapeutic agents (Courtney et al., 2004).
Synthesis of Antimicrobial Compounds
Salvi, Bhambi, Jat, and Talesara (2007) synthesized a series of compounds, including 2-[(4-substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones, showing significant antimicrobial activity (Salvi, Bhambi, Jat, & Talesara, 2007).
Anti-Inflammatory Agent Interactions with Bovine Serum Albumin
A study by Wani, Bakheit, Al-majed, Bhat, and Zargar (2017) examined the interaction between bovine serum albumin and a lipophilic derivative of thalidomide, identifying potential anti-inflammatory effects and providing insights into drug-protein interactions (Wani, Bakheit, Al-majed, Bhat, & Zargar, 2017).
Mutagenicity Assessment in Sickle Cell Disease Treatment
A study by Dos Santos, Varanda, Lima, and Chin (2010) evaluated the mutagenicity of phthalimide derivatives intended as drug candidates for sickle cell anemia, contributing to the development of safer pharmaceutical options (Dos Santos, Varanda, Lima, & Chin, 2010).
properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl3N2O4/c17-16(18,19)15(25)20-12(22)8-2-1-5-9-21-13(23)10-6-3-4-7-11(10)14(21)24/h3-4,6-7,15,25H,1-2,5,8-9H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASDHCMLWTXBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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